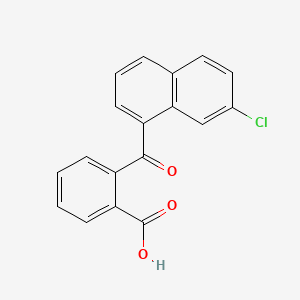
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is an organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility. This particular silane compound is characterized by the presence of a silicon atom bonded to organic groups, including a 2-chloro-3,3-dimethyl-1-methylenebutyl group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, typically involves the reaction of chloromethyltrimethylsilane with a suitable organometallic reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this silane compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of various organosilicon compounds, including Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, involves its ability to form strong bonds with other molecules through its silicon atom. This allows it to interact with various molecular targets and pathways, leading to its diverse applications in different fields. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different applications.
Chloromethyltrimethylsilane: Shares structural similarities but differs in its specific functional groups and uses.
Uniqueness
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective.
Properties
CAS No. |
61628-64-6 |
|---|---|
Molecular Formula |
C10H21ClSi |
Molecular Weight |
204.81 g/mol |
IUPAC Name |
(3-chloro-4,4-dimethylpent-1-en-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H21ClSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9H,1H2,2-7H3 |
InChI Key |
UNZADYZNGVVAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=C)[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)



